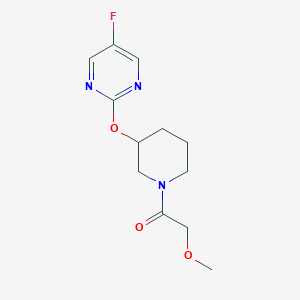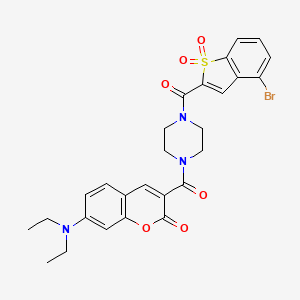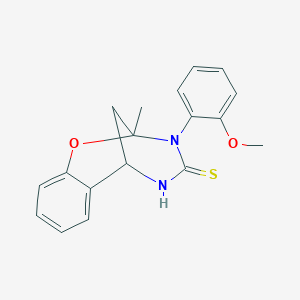
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar acetamide derivatives and their biological activities, synthesis, and structural analysis. These insights can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves linear synthesis methods and may include steps such as cyclization and chlorination. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate for anticancer drugs, involves starting materials like acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . This suggests that the synthesis of the compound might also involve similar starting materials and reagents, with careful optimization of reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using spectroscopic techniques such as LCMS, IR, and NMR spectroscopy . Additionally, computational methods like density functional theory (DFT) can be employed to predict vibrational signatures and analyze the effects of rehybridization and hyperconjugation on the molecule's structure . These methods can provide detailed information on the geometry, electronic structure, and intermolecular interactions of the compound.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The presence of chloro and methyl groups, as seen in related compounds, can influence the reactivity and selectivity of the molecule in chemical transformations . Understanding the reactivity patterns of similar molecules can help predict the types of chemical reactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of chloro and fluoro substituents can affect the polarity and hydrogen bonding capacity of the molecule . Conformational analysis using dipole moments and quantum chemical calculations can provide insights into the molecule's preferred conformations and intramolecular interactions . These properties are crucial for determining the compound's suitability for various applications, including its potential as a drug candidate.
Case Studies
While the provided papers do not mention specific case studies involving the compound , they do discuss the biological evaluation of related molecules. For example, certain acetamide derivatives have been evaluated for their anticancer properties and as potent thrombin inhibitors . These studies involve in vitro assays to determine cytotoxicity and inhibitory potency, which can be indicative of the compound's potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Properties
- A general route to synthesize 2-(pyrimidin-2'-yl)acetic acids and their derivatives has been described, showcasing the versatility of pyrimidine compounds in chemical synthesis. This methodology could potentially be applied to or inspire the synthesis of the specified compound, highlighting the chemical versatility and potential for modification of pyrimidine derivatives for various applications (Brown & Waring, 1977).
Environmental Impact and Metabolism
- The metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes has been studied, providing insights into the biological interactions and potential environmental impact of chloroacetamide compounds. This research could inform the environmental and health safety assessments of related compounds, including the one (Coleman et al., 2000).
Antimicrobial Applications
- Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials such as 2-chloro-6-ethoxy-4-acetylpyridine, has shown that these compounds possess significant antimicrobial activities. This suggests potential applications of the specified compound in developing new antimicrobial agents, given its structural similarity to the researched compounds (Hossan et al., 2012).
Advanced Synthesis Techniques
- Innovative synthetic approaches to pyrimidine and related compounds, including the use of acetylenes and cyclization techniques, have been explored. These studies provide a foundation for the synthesis of complex molecules and could inform methods for producing the compound of interest or related molecules with potential scientific or industrial applications (Roberts et al., 1994).
特性
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-4-16-12-8-9-14(2)20(16)25-18(27)13-26-21(17-10-6-5-7-11-17)24-15(3)19(23)22(26)28/h5-12H,4,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUARSFQKZNNGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC(=C(C2=O)Cl)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)
![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)
![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)



![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)
![(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B3018823.png)